molecular formula C23H19Cl2N3O3 B2845030 3,4-dichloro-N-(4-{[2-(phenylformamido)ethyl]carbamoyl}phenyl)benzamide CAS No. 1203331-89-8

3,4-dichloro-N-(4-{[2-(phenylformamido)ethyl]carbamoyl}phenyl)benzamide

Cat. No.: B2845030
CAS No.: 1203331-89-8
M. Wt: 456.32
InChI Key: KCPVTPUZPYSMRO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3,4-dichloro-N-(4-{[2-(phenylformamido)ethyl]carbamoyl}phenyl)benzamide is a complex organic compound that belongs to the class of carboxamides. This compound is characterized by the presence of a benzamidoethyl group attached to a phenyl ring, which is further substituted with a dichlorobenzamide moiety. The unique structure of this compound makes it of interest in various fields of scientific research, including chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,4-dichloro-N-(4-{[2-(phenylformamido)ethyl]carbamoyl}phenyl)benzamide typically involves multiple steps, starting with the preparation of the intermediate compounds. One common synthetic route includes the following steps:

    Preparation of 2-benzamidoethylamine: This intermediate is synthesized by reacting benzoyl chloride with ethylenediamine under basic conditions.

    Formation of the phenyl intermediate: The 2-benzamidoethylamine is then reacted with 4-nitrophenyl isocyanate to form the corresponding urea derivative.

    Reduction and substitution: The nitro group is reduced to an amine, which is then reacted with 3,4-dichlorobenzoyl chloride to form the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and the use of catalysts to improve yield and reduce reaction times.

Chemical Reactions Analysis

Types of Reactions

3,4-dichloro-N-(4-{[2-(phenylformamido)ethyl]carbamoyl}phenyl)benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of amines.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the dichlorobenzamide moiety, where the chlorine atoms can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.

    Substitution: Sodium methoxide or potassium tert-butoxide in polar aprotic solvents.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while reduction may produce amines. Substitution reactions can lead to a variety of substituted benzamides.

Scientific Research Applications

3,4-dichloro-N-(4-{[2-(phenylformamido)ethyl]carbamoyl}phenyl)benzamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in binding studies.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and as a precursor in the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of 3,4-dichloro-N-(4-{[2-(phenylformamido)ethyl]carbamoyl}phenyl)benzamide involves its interaction with specific molecular targets. The compound may act as an inhibitor of certain enzymes by binding to their active sites, thereby blocking their activity. The pathways involved in its mechanism of action include inhibition of enzyme activity, disruption of protein-protein interactions, and modulation of signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    N-phenyl carboxamide: Similar structure but with different substituents on the phenyl ring.

    N-(2-benzamidoethyl)-N-(5,8,11,14-tetrabenzoyl-1-oxo-1-phenyl-2,5,8,11,14-pentaazahexadecan-16-yl)benzamide: A more complex compound with multiple benzoyl groups.

    4-hydroxy-2-quinolinone carboxamides: Compounds with a quinolinone scaffold and carboxamide functionality.

Uniqueness

3,4-dichloro-N-(4-{[2-(phenylformamido)ethyl]carbamoyl}phenyl)benzamide is unique due to its specific substitution pattern and the presence of both benzamidoethyl and dichlorobenzamide groups. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications.

Properties

IUPAC Name

N-[4-(2-benzamidoethylcarbamoyl)phenyl]-3,4-dichlorobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H19Cl2N3O3/c24-19-11-8-17(14-20(19)25)23(31)28-18-9-6-16(7-10-18)22(30)27-13-12-26-21(29)15-4-2-1-3-5-15/h1-11,14H,12-13H2,(H,26,29)(H,27,30)(H,28,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KCPVTPUZPYSMRO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)NCCNC(=O)C2=CC=C(C=C2)NC(=O)C3=CC(=C(C=C3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H19Cl2N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

456.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.